molecular formula C7H6N4S B14089191 6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione

6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B14089191
M. Wt: 178.22 g/mol
InChI Key: OEUOQQLSLULPLE-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring with a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable pyrimidine precursor in the presence of a sulfur source to introduce the thione group. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The pyrazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different functional groups.

    Pyrrolo[2,3-d]pyrimidine: A related compound with a pyrrolo ring instead of a pyrazole ring.

Uniqueness

6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

6-pyrazol-1-yl-1H-pyrimidine-4-thione

InChI

InChI=1S/C7H6N4S/c12-7-4-6(8-5-9-7)11-3-1-2-10-11/h1-5H,(H,8,9,12)

InChI Key

OEUOQQLSLULPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=S)N=CN2

Origin of Product

United States

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